REACTION_CXSMILES
|
C(N)(C)(C)C.[CH3:6][O:7][C:8](=[O:20])[C:9](=[C:14]1[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1)[CH2:10][C:11]([OH:13])=[O:12].[H][H]>CO>[CH3:6][O:7][C:8](=[O:20])[CH:9]([CH:14]1[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19]1)[CH2:10][C:11]([OH:13])=[O:12]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N
|
Name
|
|
Quantity
|
0.91 g
|
Type
|
reactant
|
Smiles
|
COC(C(CC(=O)O)=C1CCCCC1)=O
|
Name
|
[Rh(COD)(RR)Me-BPE]OTf
|
Quantity
|
0.004 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
under stirring)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the vessel was purged with hydrogen (by pressurizing and venting three times with 10 bar of hydrogen)
|
Type
|
CUSTOM
|
Details
|
Methanol (9 mL, previously degassed
|
Type
|
CUSTOM
|
Details
|
by bubbling nitrogen for one hour at room temperature
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
was added through the solvent port
|
Type
|
STIRRING
|
Details
|
The reaction was stirred at 0° C. for 20 hours
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between HCl 2N (20 mL) and ethyl acetate (20 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C(CC(=O)O)C1CCCCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.75 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 109.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |